(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Description
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is a bicyclic monoterpene-derived amine with a norbornane skeleton. Its molecular formula is C₁₀H₁₉N, and it features three methyl groups at positions 1, 7, and 7, along with a primary amine at position 2. The stereochemistry at the 1S and 4S positions is critical for its biological activity and synthetic applications . This compound is synthesized via the Leuckart reaction from camphor, a natural bicyclic ketone, yielding a lipophilic amine with enhanced solubility in organic solvents . It serves as a precursor for urea derivatives and exhibits potent inhibitory activity against RNA viruses (e.g., SARS-CoV-2) and soluble epoxide hydrolase (sEH), making it relevant in antiviral and anti-inflammatory drug discovery .
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3/t7-,8?,10+/m0/s1 |
InChI Key |
MDFWXZBEVCOVIO-HKJUDDBKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC2N |
Canonical SMILES |
CC1(C2CCC1(C(C2)N)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine typically involves the use of starting materials such as camphor or its derivatives. One common method involves the reduction of camphor to produce borneol, followed by amination to introduce the amine group. The reaction conditions often include the use of reducing agents like lithium aluminum hydride (LiAlH4) and amination reagents such as ammonia or amines under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert ketones or aldehydes derived from this compound back to alcohols or amines using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amine group can undergo substitution reactions with electrophiles to form various derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine is used as a chiral building block for the synthesis of complex molecules. Its unique structure makes it valuable in asymmetric synthesis and catalysis .
Biology and Medicine
Its derivatives may exhibit biological activity, making it a candidate for drug development and medicinal chemistry research .
Industry
Mechanism of Action
The mechanism of action of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Table 1: Key Properties of (1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine and Analogs
Structural and Functional Differences
Methyl Substitution :
- The three methyl groups in the target compound increase lipophilicity (logP ~3.2) compared to unmethylated analogs like bicyclo[2.2.1]heptan-2-amine (logP ~1.5). This enhances membrane permeability and antiviral efficacy .
- N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine has an additional methyl group on the amine, reducing nucleophilicity and reactivity in urea-forming reactions (yield: <50% vs. 94% for the target compound) .
Stereochemistry: The (1S,4S) configuration optimizes binding to viral proteins, as seen in derivatives like (1S,2R,4S)-thiomorpholinoacetate, which inhibits respiratory syncytial virus (RSV) fusion . In contrast, the (1S,2S,4R) isomer shows 50% lower activity due to mismatched stereoelectronic effects .
Salt Formation :
- The hydrochloride salt improves aqueous solubility (up to 10 mg/mL) compared to the free base (<1 mg/mL), making it suitable for injectable formulations .
Biological Activity
(1S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, commonly referred to as a derivative of camphor, is a bicyclic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H16N
- Molecular Weight : 152.23 g/mol
- CAS Number : 464-48-2
- IUPAC Name : (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Biological Activity Overview
The biological activity of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has been investigated in various studies, highlighting its antimicrobial and potential antiviral properties.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 128 µg/mL |
| Enterococcus faecalis | 64 µg/mL |
The compound showed the highest activity against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antimicrobial agent in clinical settings .
Antiviral Potential
Research into the antiviral properties of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine has also been promising. A study focusing on derivatives of camphor indicated that modifications to the bicyclic structure could enhance antiviral activity against orthopoxviruses . The mechanism appears to involve inhibition of viral replication and interference with viral entry into host cells.
The proposed mechanisms for the biological activity of (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine include:
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Inhibition of Biofilm Formation : It has been shown to reduce biofilm formation in certain bacterial strains, which is crucial for preventing chronic infections .
Study 1: Antimicrobial Efficacy
A study published in Molecules evaluated the antimicrobial efficacy of various camphor derivatives including (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 64 µg/mL for Staphylococcus aureus .
Study 2: Antiviral Activity
Another investigation assessed the antiviral potential of camphor derivatives against orthopoxviruses. The results suggested that (1S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine could inhibit viral replication effectively when used in conjunction with other antiviral agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
